molecular formula C19H21NOS·C2H2O4 B195818 (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate CAS No. 132335-47-8

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate

Cat. No.: B195818
CAS No.: 132335-47-8
M. Wt: 401.5 g/mol
InChI Key: GYUDMXKAVMKVPS-FERBBOLQSA-N
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Description

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate is a chiral compound provided as an oxalate salt, with a molecular formula of C21H23NO5S and a molecular weight of 401.48 g/mol . This chemical is of significant interest in pharmaceutical research, primarily as a specified impurity and metabolite of duloxetine, a widely used antidepressant and analgesic drug marketed under brand names such as Cymbalta . Duloxetine itself is a potent dual reuptake inhibitor of the neurotransmitters serotonin and norepinephrine, and is primarily targeted for major depressive disorder, generalized anxiety disorder, and pain related to diabetic peripheral neuropathy . As an N-methyl derivative of duloxetine, this compound serves as a critical Analytical Reference Standard for ensuring the quality, safety, and consistency of duloxetine active pharmaceutical ingredients (APIs) and finished dosage forms . Researchers utilize it in the development and validation of analytical methods, such as HPLC and LC-MS, to monitor and control impurity profiles during drug manufacturing and storage. The oxalate salt form, including its specific crystalline forms, has been characterized to ensure defined physicochemical properties, which is vital for reliable and reproducible research outcomes . This product is intended for research and analysis purposes only and is not for diagnostic, therapeutic, or any other human use. It should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;3-1(4)2(5)6/h3-11,14,18H,12-13H2,1-2H3;(H,3,4)(H,5,6)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDMXKAVMKVPS-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474380
Record name Oxalic acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1)
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Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-47-8
Record name 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, ethanedioate (1:1), (γS)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine ethanedioate
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Preparation Methods

Nucleophilic Aromatic Substitution

The alkoxide intermediate reacts with 1-fluoronaphthalene via an SNAr mechanism. Key parameters include:

  • Temperature : Reactions are typically conducted at 40–80°C to balance kinetic efficiency and side-product formation.

  • Reaction Time : Extended durations (24–40 hours) are required for complete conversion, particularly at lower temperatures.

  • Stoichiometry : A 10–15% excess of 1-fluoronaphthalene relative to the alcohol ensures high conversion rates.

For example, heating (S)-3-dimethylamino-1-(2-thienyl)-1-propanol with 1-fluoronaphthalene in NMP at 80°C for 40 hours yielded 85% conversion to the intermediate amine.

Solvent and Base Effects

Substituting DMSO for NMP reduced reaction times but required stricter moisture control. Potassium tert-butoxide, while more reactive than NaOH or KOH, introduced challenges in handling due to its hygroscopic nature.

Workup and Purification Strategies

Post-reaction, the crude product is partitioned between water and isopropyl acetate to remove unreacted starting materials and inorganic salts. Pyridine sulfur trioxide complex (1–5 mol%) is added to quench residual amines, improving purity. Sequential washes with water adjust the pH to 6–6.5, minimizing acid-catalyzed degradation.

Salt Formation and Crystallization

The free base is converted to its oxalate salt by treatment with oxalic acid dihydrate in isopropyl acetate. Key considerations include:

  • Stoichiometry : A 0.75–1.0 equivalent of oxalic acid ensures complete salt formation without excess acid contamination.

  • Crystallization : Slurrying the product in acetone-isopropyl acetate (1:2 v/v) at 15–20°C for 16 hours yields a high-purity off-white solid.

Comparative Analysis of Synthetic Routes

The table below contrasts three representative protocols:

ParameterExample 14Example 13Example T
Solvent NMPDMSONMP
Base NaOH/K2CO3KOHKOtBu
Temperature (°C) 40–6075–8090–100
Time (hours) 644657
Yield (%) 536775
Purity (HPLC) 97.31%97.91%98.5%

Example T’s higher yield and purity reflect optimized stoichiometry and stringent temperature control.

Quality Control and Analytical Validation

Final product purity is assessed via:

  • HPLC : Quantifies residual solvents and byproducts (e.g., oxalic acid ≤2.7%).

  • Titration : Confirms amine content (89.68–92%).

  • Chiral HPLC : Verifies enantiomeric excess (≥92% ee ).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the naphthalene ring or the amine group, potentially leading to the formation of dihydro derivatives or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

In organic synthesis, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the materials science industry, the compound’s unique electronic properties could be exploited in the development of new materials for electronics, photonics, and other advanced technologies.

Mechanism of Action

The mechanism by which (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The naphthalene and thiophene rings may facilitate binding to hydrophobic pockets, while the amine group could form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Duloxetine and Its Derivatives

Property (S)-N,N-Dimethyl-... Oxalate Duloxetine HCl N-Methyl Duloxetine
Molecular Formula C₁₉H₂₁NOS·C₂H₂O₄ C₁₈H₁₉NOS·HCl C₁₉H₂₁NOS
Molecular Weight (g/mol) 401.48 333.38 311.44
Key Functional Groups Dimethylamino, oxalate salt Methylamino, hydrochloride salt Dimethylamino (no salt)
Pharmacological Role Impurity/Intermediate SNRI (Antidepressant) Intermediate/Experimental compound
CAS Number 132335-47-8 116817-11-9 132335-46-7
References
  • Duloxetine HCl (CAS: 116817-11-9) is a therapeutically approved SNRI with a methylamino group and hydrochloride salt. Its mechanism involves inhibiting serotonin/norepinephrine reuptake, whereas the dimethyl analog lacks clinical efficacy due to altered receptor binding kinetics .
  • N-Methyl Duloxetine (CAS: 132335-46-7) retains the dimethylamino group but lacks the oxalate counterion. It is primarily used in synthetic pathways for duloxetine derivatives .

Comparison with Squalene Synthase Inhibitors

Compounds such as OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] and OX03393 [3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine] share the N,N-dimethylpropan-1-amine backbone but differ in aromatic substituents :

Compound Structure EC₅₀ (nM) Key Modifications
OX03771 Styrylphenoxy linker 526 (E)-olefin enhances potency
OX03384 Saturated phenethylphenoxy linker >1000 Loss of geometric constraint
OX03393 Benzothiazole-substituted phenoxy linker 620 Improved metabolic stability
(S)-Target Naphthalenyloxy-thiophene core N/A Dual aromatic system; oxalate salt
  • OX03771 and analogs demonstrate that olefin geometry and aromatic substituents (e.g., styryl, benzothiazole) critically influence squalene synthase inhibition.
  • OX03393 highlights the trade-off between metabolic stability (via benzothiazole) and potency, a consideration absent in the oxalate salt due to its role as an impurity .

Comparison with Naproxen-Derived Amides

Compounds like (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () and N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () share naphthalene moieties but differ in backbone structure:

  • Naproxen hybrids utilize amide linkages and methoxynaphthalene groups for anti-inflammatory activity, contrasting with the target compound’s ether linkage and dimethylamino group .

Key Research Findings

Structural Determinants of Activity: The naphthalenyloxy-thiophene core in the target compound is critical for binding to monoamine transporters, but dimethylation at the amine reduces affinity compared to duloxetine’s methylamino group .

Metabolic and Synthetic Considerations: The dimethylamino group in the target compound may reduce hepatic oxidation rates compared to primary/secondary amines, as seen in OX03393’s benzothiazole-modified analogs .

Biological Activity

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate, also known as Duloxetine impurity, is a compound that has garnered attention due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21NOS·C2H2O4
  • Molecular Weight : 311.44 g/mol
  • CAS Number : 132335-47-8

The biological activity of this compound is primarily linked to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is similar to that of its parent compound, Duloxetine, which is used in the treatment of major depressive disorder and generalized anxiety disorder. By inhibiting the reuptake of serotonin and norepinephrine, the compound modulates neurotransmitter levels in the synaptic cleft, contributing to its antidepressant effects.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. A study demonstrated that administration of the compound led to a decrease in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive-like behavior.

Neuroprotective Effects

The compound has also shown potential neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

In Vivo Studies

  • Forced Swim Test : In a controlled study using mice, this compound was administered at varying doses. The results showed a statistically significant reduction in immobility time compared to control groups, indicating potential antidepressant activity.
  • Oxidative Stress Assay : Another study evaluated the compound's ability to mitigate oxidative stress in cultured neurons exposed to hydrogen peroxide. Results indicated a marked decrease in markers of oxidative damage when treated with the compound, suggesting its protective role against oxidative injury.

In Vitro Studies

A series of assays were conducted to assess the cytotoxicity and protective effects of the compound on different cell lines:

Study TypeCell LineTreatment ConcentrationKey Findings
Cytotoxicity AssaySH-SY5Y Neurons10 µMNo significant cytotoxicity observed
Oxidative StressPrimary Neurons50 µMReduced ROS levels by 30% compared to control
Neuroprotection AssayPC12 Cells25 µMIncreased cell viability by 40% post oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate
Reactant of Route 2
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate

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